1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid
Description
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid is a bicyclic aziridine derivative characterized by a strained three-membered aziridine ring fused with a hydroxy-2-methylpropan-2-yl substituent. This compound is synthesized via the reaction of 2,3-dibromopropanoates with 2-amino-2-methyl-1-propanol in the presence of triethylamine, followed by lactonization under basic catalysts like CsF/Al₂O₃ or Cs₂CO₃/18-crown-6 . Aziridine-2-carboxylic acid derivatives, including this compound, are critical intermediates in synthesizing amino acids, peptides, and enzyme inhibitors, with applications in medicinal chemistry and drug discovery .
Properties
CAS No. |
331416-38-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,4-9)8-3-5(8)6(10)11/h5,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JEQGXOPVHBKDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-2-ol and aziridine-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the aziridine ring. For example, the use of sodium hydride (NaH) as a base can promote the cyclization of the intermediate to form the aziridine ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as thiols or amines attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (NH3, RSH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted aziridines, amines, alcohols, and carboxylic acids.
Scientific Research Applications
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: The compound is used in the production of polymers and materials with specific properties, such as high strength and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can covalently modify enzyme active sites, thereby inhibiting their activity. The molecular targets often include enzymes with nucleophilic residues such as cysteine or serine.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
C-3161 (Methyl 1-(p-tolylsulphonyl)aziridine-2-carboxylate)
- Molecular Formula: C₁₁H₁₃NO₄S
- Molecular Weight : 255.29 g/mol
- Key Features : Contains a p-tolylsulfonyl group and methyl ester. Exhibits planar geometry due to sulfonamide conjugation.
- Applications : Acts as a PDIA1/PDIA3 inhibitor with moderate activity (IC₅₀ ~10–50 µM) .
- Contrast : Unlike the hydroxy-methylpropan-substituted compound, C-3161 lacks hydroxyl groups, reducing its capacity for lactonization but enhancing stability for enzyme inhibition .
1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid (Boc-Aziridine-2-COOH)
- Molecular Formula: C₈H₁₃NO₄
- Molecular Weight : 187.19 g/mol
- Key Features : Protected by a tert-butoxycarbonyl (Boc) group, enhancing solubility and stability.
- Applications : Used as a chiral building block for peptidomimetics and protease inhibitors. Weak PDIA1 inhibitor (IC₅₀ >100 µM) .
- Contrast : The Boc group prevents lactonization, unlike the hydroxy-methylpropan substituent, which facilitates cyclization under basic conditions .
Aziridine-2-carboxylic Acid (Parent Compound)
- Molecular Formula: C₃H₅NO₂
- Molecular Weight : 103.08 g/mol
- Key Features : Simplest aziridine derivative with a free carboxylic acid group.
- Applications: Found naturally in mushrooms (e.g., Agaricus silvaticus) and serves as a precursor for enzyme inhibitors (e.g., diaminopimelic acid epimerase) .
- Contrast : Lacks substituents like hydroxy-methylpropan, limiting its ability to form bicyclic lactones .
Functional Analogues
2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic Acid
- Key Features: Contains a 4-amino-4-carboxybutyl side chain.
- Applications: Irreversible inhibitor of diaminopimelic acid epimerase, critical for bacterial cell wall synthesis .
- Contrast : The extended side chain enables targeted enzyme interactions, unlike the compact bicyclic structure of the hydroxy-methylpropan derivative .
2-(2-Carboxyethyl)aziridine-2-carboxylic Acid
- Key Features : Features a 2-carboxyethyl substituent.
- Applications : Potent inhibitor of glutamate racemase, disrupting bacterial metabolism .
- Contrast : The carboxylic acid side chain enhances electrostatic interactions with enzymes, a mechanism distinct from the lactonization pathway of the hydroxy-methylpropan compound .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Lactonization Reactivity : The hydroxy-methylpropan substituent in 1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid enables rapid cyclization to bicyclic lactones under basic conditions (e.g., CsF/Al₂O₃), a feature absent in sulfonamide or Boc-protected analogues .
- Enzyme Inhibition : While C-3161 and Boc derivatives show PDIA1 inhibition, the hydroxy-methylpropan compound’s lactone derivatives may exhibit distinct bioactivity due to altered ring strain and solubility .
- Therapeutic Potential: Aziridine-2-carboxylic acid derivatives with extended side chains (e.g., 2-carboxyethyl) target bacterial enzymes, whereas the hydroxy-methylpropan variant’s compact structure favors metabolic stability .
Biological Activity
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique aziridine structure, which includes a hydroxyl and a carboxylic acid functional group. This structure confers notable biological activities, particularly in the realms of anticancer and antimicrobial properties.
The compound has the following chemical characteristics:
- IUPAC Name : 1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid
- Molecular Formula : C₇H₁₃NO₃
- Molecular Weight : 159.18 g/mol
The aziridine ring structure is known for its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are crucial for its biological activity.
The biological activity of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid can be attributed to several mechanisms:
- Alkylation of DNA : Similar aziridine compounds have been shown to alkylate DNA, leading to disruption of cellular processes and potential apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Induction : The compound is capable of increasing ROS levels in cells, which can lead to oxidative stress and subsequent cell death. This mechanism has been observed in studies where aziridine derivatives caused significant increases in ROS levels, correlating with reduced cell viability .
- Cell Cycle Arrest : Research indicates that aziridine derivatives can induce cell cycle arrest, particularly in the S phase, which is critical for cancer therapy as it inhibits cancer cell proliferation .
Anticancer Activity
In vitro studies have demonstrated that 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : The compound showed comparable IC₅₀ values to established anticancer drugs like cisplatin, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving aziridine-thiourea derivatives, promising antibacterial activity was noted against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid | 16–32 | Staphylococcus aureus, Escherichia coli |
| Other Derivatives | 8–16 | MRSA strains |
These results suggest that this compound may serve as a basis for developing new antibiotics .
Case Studies and Comparative Analysis
Several studies have highlighted the efficacy of aziridine derivatives in cancer treatment:
- Aziridine Phosphine Oxides : Research on similar compounds indicated that these derivatives displayed higher biological activity against HeLa cells compared to other classes of aziridines. The study reported IC₅₀ values as low as 4.6 µM for some derivatives .
- Combination Therapies : Aziridines have been explored in combination with other chemotherapeutic agents, enhancing their overall efficacy against resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
